- Small molecules enhance functional O-mannosylation of Alpha-dystroglycanBioorganic & Medicinal Chemistry, 2015, 23(24), 7661-7670,
Cas no 952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt)

952234-36-5 structure
商品名:1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
CAS番号:952234-36-5
MF:C3H4ClN5O2S
メガワット:209.614156723022
MDL:MFCD19705431
CID:654260
PubChem ID:23583982
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-sulfonyl azide hydrochloride
- Imidazole-1-sulfonyl azide HCl,
- Imidazole-1-sulfonyl azide hydrochloride
- 1H-Imidazole-1-sulfonyl azide, HCl salt
- Imidazole-1-sulfonyl azide
- N-diazoimidazole-1-sulfonamide;hydrochloride
- XYURSCOGYWBRDR-UHFFFAOYSA-N
- BCP14462
- imidazole-1-sulfonylazide hydrochloride
- NE16545
- Y5117
- Q6003986
- Imidazole sulfony azide hydrochloride
- 1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt
-
- MDL: MFCD19705431
- インチ: 1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H
- InChIKey: XYURSCOGYWBRDR-UHFFFAOYSA-N
- ほほえんだ: Cl.[N-]=[N+]=NS(N1C=CN=C1)(=O)=O
計算された属性
- せいみつぶんしりょう: 208.977423g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 回転可能化学結合数: 2
- どういたいしつりょう: 208.977423g/mol
- 単一同位体質量: 208.977423g/mol
- 水素結合トポロジー分子極性表面積: 74.7Ų
- 重原子数: 12
- 複雑さ: 273
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 共有結合ユニット数: 2
じっけんとくせい
- ゆうかいてん: 100-105 °C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:2-8°C
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM327921-25g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 25g |
$550 | 2021-08-18 | |
eNovation Chemicals LLC | Y1001449-25g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95% | 25g |
$410 | 2024-08-02 | |
Enamine | EN300-112206-5.0g |
1H-imidazole-1-sulfonyl azide hydrochloride |
952234-36-5 | 95% | 5g |
$269.0 | 2023-04-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506866-500mg |
1H-Imidazole-1-sulphonyl azide hydrochloride, |
952234-36-5 | 500mg |
¥1015.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D954762-5g |
1H-Imidazole-1-sulfonyl azide hydrochloride |
952234-36-5 | 95% | 5g |
$100 | 2024-06-07 | |
Chemenu | CM327921-1000g |
N-diazoimidazole-1-sulfonamide hydrochloride |
952234-36-5 | 95%+ | 1000g |
$10850 | 2021-08-18 | |
Fluorochem | 093939-1g |
Imidazole-1-sulfonylazide hydrochloride |
952234-36-5 | 95% | 1g |
£115.00 | 2022-03-01 | |
Apollo Scientific | OR301255-1g |
1H-Imidazole-1-sulphonyl azide hydrochloride |
952234-36-5 | 1g |
£212.00 | 2025-02-19 | ||
eNovation Chemicals LLC | Y1316392-5G |
1H-imidazole-1-sulfonyl azide hydrochloride |
952234-36-5 | 97% | 5g |
$90 | 2024-05-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506866-500 mg |
1H-Imidazole-1-sulphonyl azide hydrochloride, |
952234-36-5 | 500MG |
¥1,015.00 | 2023-07-11 |
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; overnight, 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 5 h, 0 °C
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
リファレンス
合成方法 2
はんのうじょうけん
リファレンス
- Synthesis of Chiral Triazole-Based Halogen Bond DonorsSynthesis, 2019, 51(10), 2128-2135,
合成方法 3
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
リファレンス
- Synthesis of 1,2,3-Triazoles from Azide-Derivatized Aminocyclitols by Catalytic Diazo Transfer and CuAAC Click ChemistryEuropean Journal of Organic Chemistry, 2014, 2014(17), 3622-3636,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
リファレンス
- Clickable Enzyme-Linked Immunosorbent AssayBiomacromolecules, 2011, 12(10), 3692-3697,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; rt; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Ethyl acetate ; 0 °C
リファレンス
- Enzymatic Macrocyclization of 1,2,3-Triazole Peptide MimeticsAngewandte Chemie, 2016, 55(19), 5842-5845,
合成方法 6
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
リファレンス
- "Click dipeptide": A novel stationary phase applied in two-dimensional liquid chromatographyJournal of Chromatography A, 2009, 1216(49), 8623-8629,
合成方法 7
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 16 h, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 0 °C
リファレンス
- Design and Combinatorial Development of Shield-1 Peptide Mimetics Binding to Destabilized FKBP12ACS Combinatorial Science, 2020, 22(3), 156-164,
合成方法 8
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 0 °C; 20 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 10 min, 0 °C; 4 h, rt
1.3 Reagents: Ethanol , Acetyl chloride ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
リファレンス
- Design and synthesis of anti-cancer cyclopeptides containing triazole skeletonAmino Acids, 2014, 46(4), 1033-1046,
合成方法 9
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; overnight, rt
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; 0 °C
リファレンス
- An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide HydrochlorideOrganic Letters, 2007, 9(19), 3797-3800,
合成方法 10
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
リファレンス
- Some Synthetic Carbohydrate Chemistry: Natural Product Synthesis, Rational Inhibitor Design and the Development of a New Reagent2008, , ,,
合成方法 11
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
リファレンス
- A DNA-Encoded Chemical Library Incorporating Elements of Natural MacrocyclesAngewandte Chemie, 2019, 58(28), 9570-9574,
合成方法 12
はんのうじょうけん
1.1 Reagents: Thionyl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled
リファレンス
- cAMP-modulated biomimetic ionic nanochannels based on a smart polymerJournal of Materials Chemistry B: Materials for Biology and Medicine, 2019, 7(23), 3710-3715,
合成方法 13
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; cooled; overnight, rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
1.2 cooled; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt
リファレンス
- Azide- and alkyne-functionalized α- and β3-amino acidsSynlett, 2012, 23(18), 2643-2646,
合成方法 14
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 10 min, 0 °C; 18 h, rt; rt → 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
1.2 0 °C; 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Ethanol ; rt; 1 h, 0 °C
リファレンス
- A DNA-encoded macrocycle library that resembles natural macrocyclesChemRxiv, 2019, 1, 1-5,
合成方法 15
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 5 min, 0 °C; 18 h, 0 °C → rt; rt → 0 °C
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
1.2 2 min, 0 °C; 5 min, 0 °C; > 0 °C; 3 h, rt
リファレンス
- Asymmetric Intramolecular Buchner Reaction: From High Stereoselectivity to Coexistence of Norcaradiene, Cycloheptatriene, and an Intermediate Form in the Solid StateOrganic Letters, 2021, 23(2), 300-304,
合成方法 16
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Sulfuryl chloride , Sodium azide Solvents: Acetonitrile , Ethyl acetate
リファレンス
- Method for preparing a reactive coating for molecular immobilization using a UV-reactive monomer attached to a bicycloalkyne, European Patent Organization, , ,
合成方法 17
はんのうじょうけん
リファレンス
- Tunable chiral triazole-based halogen bond donors: assessment of donor strength in solution with nitrogen-containing acceptorsRSC Advances, 2019, 9(21), 11718-11721,
合成方法 18
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt; rt → 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, cooled; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min
リファレンス
- Preparation of peptides which can adopt a 310-helical conformation, United States, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Sodium azide Solvents: Acetonitrile ; 20 min, 0 °C; 20 h, rt
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
1.2 20 min, 0 °C; 3.25 h, rt
1.3 Reagents: Acetyl chloride Solvents: Ethanol ; 10 - 15 min, 0 °C; 10 min, 0 °C
1.4 Solvents: Ethyl acetate ; 20 min, 0 °C; 10 min, 0 °C
リファレンス
- Stapling of a 310-Helix with Click ChemistryJournal of Organic Chemistry, 2011, 76(5), 1228-1238,
合成方法 20
はんのうじょうけん
1.1 Reagents: Sulfuryl chloride , Atomic chlorine , Sodium azide Solvents: Acetonitrile
1.2 Solvents: Ethanol
1.2 Solvents: Ethanol
リファレンス
- The Application of Continuous Flow Technology for Organic Synthesis2008, , ,,
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Raw materials
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt Preparation Products
1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt 関連文献
-
Changhu Chu,Renhua Liu Chem. Soc. Rev. 2011 40 2177
-
Charlene Fernandez,Ifrodet Giorgees,Eva Goss,Jean-Paul Desaulniers Org. Biomol. Chem. 2023 21 2107
-
Jack C. Slootweg,Johan Kemmink,Rob M. J. Liskamp,Dirk T. S. Rijkers Org. Biomol. Chem. 2013 11 7486
-
Hongxue Huang,Yu Jin,Meiyun Xue,Long Yu,Qing Fu,Yanxiong Ke,Changhu Chu,Xinmiao Liang Chem. Commun. 2009 6973
-
Hongyue Guo,Changhu Chu,Yan Li,Bingcheng Yang,Xinmiao Liang Analyst 2011 136 5302
952234-36-5 (1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt) 関連製品
- 123202-66-4(1H-Benzimidazole, 1,1'-sulfonylbis-)
- 7189-69-7(1,1'-Sulfonyldiimidazole)
- 78162-58-0(1-(N,N-Dimethylsulfamoyl)-1H-imidazole)
- 489471-87-6(1,1'-Sulfonylbis(2-methyl-1H-imidazole))
- 952234-37-6(1H-Imidazole-1-sulfonyl azide)
- 3005-50-3(1-(1H-imidazole-1-sulfinyl)-1H-imidazole)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl azide hydrochloride

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:952234-36-5)1H-Imidazole-1-sulfonyl Azide Hydrochloride Salt

清らかである:99%/99%/99%/99%
はかる:25.0g/50.0g/100.0g/250.0g
価格 ($):166.0/278.0/500.0/1199.0